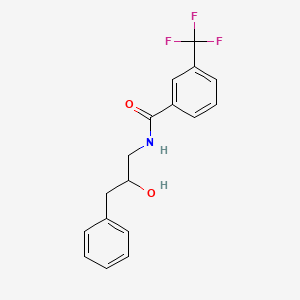

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

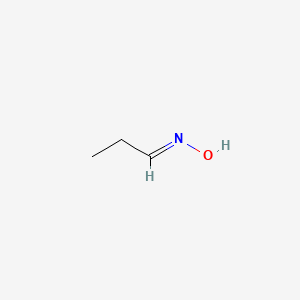

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

One area of focus has been on the synthesis and structural characterization of compounds involving benzamide derivatives. For example, the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets involves a ligand related to benzamide, showcasing its application in creating materials with specific magnetic properties (Costes, Shova, & Wernsdorfer, 2008). Additionally, the intramolecular oxidative C–O coupling of benzamides, mediated by specific oxidants, highlights a method for producing benzoxazole derivatives, which are of interest in various chemical synthesis processes (Yu, Ma, & Yu, 2012).

Catalytic Applications

Copper-catalyzed reactions have been utilized for the synthesis of 2-arylbenzoxazole derivatives from halo-benzamides, indicating the role of these compounds in facilitating complex chemical transformations (Miao et al., 2015). This research demonstrates the potential of benzamide derivatives in catalysis and organic synthesis, offering a pathway to efficiently create valuable chemical products.

Material Science and Polymer Chemistry

The development of well-defined aromatic polyamides from benzamide derivatives illustrates their importance in material science, particularly in the creation of polymers with specific properties (Yokozawa et al., 2002). These advancements contribute to the fabrication of materials with tailored characteristics for various applications, including electronics and coatings.

Antimicrobial and Biological Studies

While focusing on applications outside of direct drug use, it's noteworthy that derivatives of benzamide have been explored for their antimicrobial properties. For instance, the synthesis and testing of N-(3-Hydroxy-2-pyridyl)benzamides revealed certain compounds' effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Mobinikhaledi et al., 2006).

Advanced Synthesis Techniques

Research on novel synthesis techniques, such as the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, demonstrates the chemical versatility and utility of benzamide derivatives in creating compounds of biological interest (Singh, Lakhan, & Singh, 2017). These methodologies enable the production of complex molecules that could have applications in various fields, from pharmaceuticals to materials science.

Propiedades

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(10-14)16(23)21-11-15(22)9-12-5-2-1-3-6-12/h1-8,10,15,22H,9,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOZXLSSNVIDLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)

![2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide](/img/structure/B2841518.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2841523.png)

![2-ethoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2841524.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2841527.png)

![2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2841530.png)

![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)